molecular formula C13H16OS2 B14400864 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 87711-86-2

2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B14400864
CAS No.: 87711-86-2
M. Wt: 252.4 g/mol
InChI Key: LDAQVTQRNWDRBB-UHFFFAOYSA-N
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Description

2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound known for its unique structure and reactivity. This compound features a tetrahydronaphthalene core with a bis(methylsulfanyl)methylidene group and a hydroxyl group. Its distinct chemical structure makes it a valuable reagent in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reaction of 2-[bis(methylsulfanyl)methylidene]malononitrile with appropriate nucleophiles under controlled conditions. One common method includes heating the reactants in N,N-dimethylformamide (DMF) in the presence of anhydrous potassium carbonate . This reaction leads to the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The compound’s stability and reactivity make it suitable for large-scale synthesis in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bis(methylsulfanyl) group to a simpler sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylsulfanyl) group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves its ability to participate in various chemical reactions. The bis(methylsulfanyl) group acts as a leaving group, facilitating nucleophilic substitution and other reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

87711-86-2

Molecular Formula

C13H16OS2

Molecular Weight

252.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]-3,4-dihydro-1H-naphthalen-1-ol

InChI

InChI=1S/C13H16OS2/c1-15-13(16-2)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,12,14H,7-8H2,1-2H3

InChI Key

LDAQVTQRNWDRBB-UHFFFAOYSA-N

Canonical SMILES

CSC(=C1CCC2=CC=CC=C2C1O)SC

Origin of Product

United States

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